

Spectroscopic and Structural Elucidation of Canthin-6-one N-oxide: A Technical Guide

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Compound of Interest

Compound Name: Canthin-6-one N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Canthin-6-one N-oxide**, a naturally occurring β -carboline alkaloid. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The structural elucidation of **Canthin-6-one N-oxide** relies on a combination of spectroscopic techniques. The data presented below has been compiled from the isolation and characterization of this compound from its natural sources.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₄ H ₈ N ₂ O ₂	PubChem[1]
Molecular Weight	236.23 g/mol	PubChem[1]
Appearance	Yellowish solid	N/A
CAS Number	60755-87-5	PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **Canthin-6-one N-oxide** are summarized below.

Table 1: ^1H NMR Spectral Data of **Canthin-6-one N-oxide** (DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.98	d	5.4	H-1
8.86	d	8.0	H-4
8.19	d	7.8	H-10
7.95	d	5.4	H-2
7.85	t	7.8	H-8
7.69	t	8.0	H-9
7.55	d	9.8	H-5
7.02	d	9.8	H-4a

Table 2: ^{13}C NMR Spectral Data of **Canthin-6-one N-oxide** (DMSO-d_6)

Chemical Shift (δ) ppm	Carbon Atom
158.5	C-6
142.3	C-11a
139.1	C-7a
136.9	C-1
132.8	C-8
130.3	C-10
129.5	C-11b
124.6	C-4
122.9	C-9
121.8	C-2
119.3	C-4a
117.8	C-5
116.1	C-7
115.3	C-11

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. Electron Ionization Mass Spectrometry (EI-MS) data for **Canthin-6-one N-oxide** is presented below.

Table 3: EI-MS Data of **Canthin-6-one N-oxide**

m/z	Relative Intensity (%)	Assignment
236	100	[M] ⁺
220	80	[M-O] ⁺
192	45	[M-O-CO] ⁺
164	30	[M-O-CO-CO] ⁺

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.

Sample Preparation: A 5 mg sample of pure **Canthin-6-one N-oxide** was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

- ¹H NMR: Spectra were acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
- ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).

Mass Spectrometry

Instrumentation: EI-MS data were obtained using a Thermo Finnigan MAT 95 XL mass spectrometer.

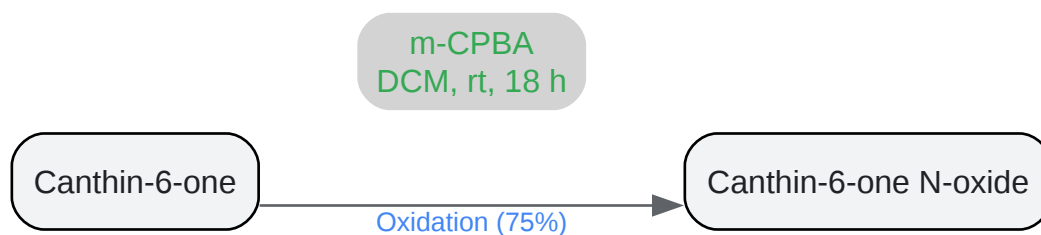
Sample Introduction: The sample was introduced via a direct insertion probe.

Data Acquisition:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200°C
- Scan Range: m/z 50-500

Visualization of Synthetic Pathway

The following diagram illustrates a common synthetic route to **Canthin-6-one N-oxide**, which involves the oxidation of the parent alkaloid, Canthin-6-one.



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Caption: Synthesis of **Canthin-6-one N-oxide** from Canthin-6-one.

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References

- 1. Canthin-6-one N-oxide | C₁₄H₈N₂O₂ | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]

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